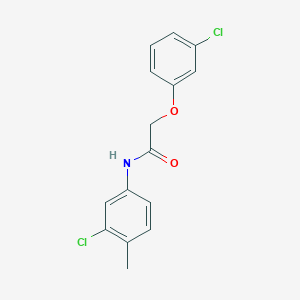![molecular formula C15H13BrN2OS B5715554 N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715554.png)
N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide, also known as BPT or 4'-Bromo-N-(thiazol-2-yl)acetanilide, is a synthetic organic compound that has been extensively studied in the field of medicinal chemistry. BPT is a thiazole-based compound that is structurally similar to other thiazole-containing drugs such as thiamine and sulfa drugs. BPT has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research in the field of pharmacology.
Mecanismo De Acción
The exact mechanism of action of N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide is not fully understood, but it is believed to act through multiple pathways. N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide has been found to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including topoisomerase II and DNA polymerase. N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide has also been found to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and physiological effects:
In addition to its anticancer properties, N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide has been found to have a variety of other biochemical and physiological effects. N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide in lab experiments is its high potency and selectivity against cancer cells. N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide has been found to have minimal toxicity to normal cells, making it a promising candidate for further research in the field of cancer therapy. However, one of the limitations of using N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide in lab experiments is its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide. One area of research is the development of new synthetic methods for N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide that are more efficient and cost-effective. Another area of research is the identification of the exact mechanism of action of N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide, which may lead to the development of more potent and selective anticancer agents. Additionally, further research is needed to investigate the potential use of N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide in the treatment of other diseases, such as neurodegenerative and inflammatory diseases.
Métodos De Síntesis
N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide can be synthesized using a variety of methods, including the reaction of 4-bromoaniline with thiosemicarbazide, followed by reaction with 2-bromoacetophenone. Another method involves the reaction of 4-bromoaniline with thiosemicarbazide, followed by reaction with 2-chloroacetophenone. Both of these methods have been used to synthesize N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide with high yields and purity.
Aplicaciones Científicas De Investigación
N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide has potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further research in the field of cancer therapy.
Propiedades
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS/c16-12-6-8-13(9-7-12)17-15(20)18-14(19)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJJBFNNMKEMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)carbamothioyl]-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

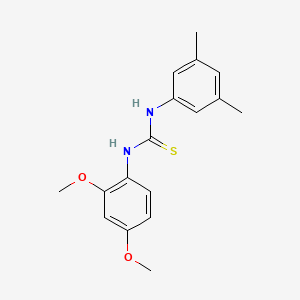
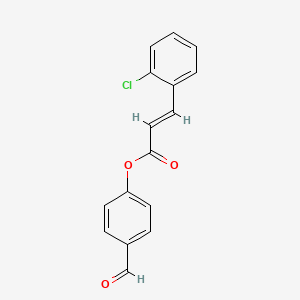
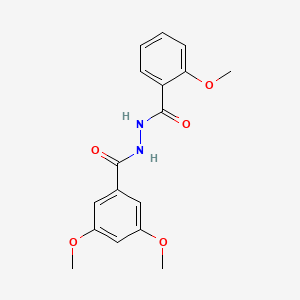
![N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5715479.png)
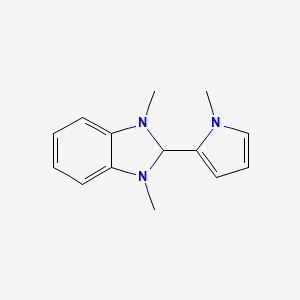
![N'-[1-(2-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5715498.png)
![3-[2-(2,6-dimethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715505.png)
![N-(4-chlorobenzyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5715516.png)
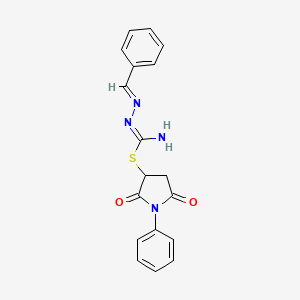
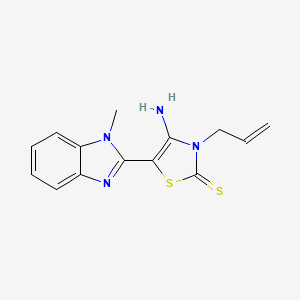
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5715542.png)
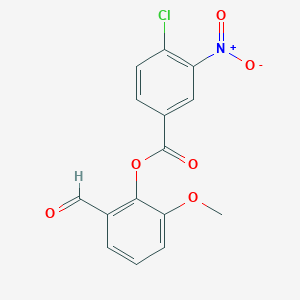
![4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715558.png)
